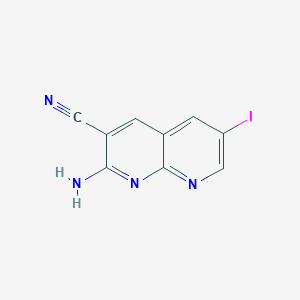

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-6-iodo-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN4/c10-7-2-5-1-6(3-11)8(12)14-9(5)13-4-7/h1-2,4H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWMKVSGRFOLRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=NC2=NC=C1I)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590324 | |

| Record name | 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578007-69-9 | |

| Record name | 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578007-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-iodo-1,8-naphthyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed synthetic pathway for 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound of interest for pharmaceutical and materials science research. Due to the absence of a documented direct synthesis in the current literature, this guide provides a plausible multi-step approach based on established chemical transformations. The proposed synthesis leverages the iodination of a pyridine precursor, followed by formylation and a subsequent Friedländer annulation to construct the desired 1,8-naphthyridine core. This guide offers detailed, albeit theoretical, experimental protocols, quantitative data where available from analogous reactions, and a clear workflow visualization to aid researchers in the practical synthesis of this target molecule.

Proposed Synthetic Pathway

The proposed synthesis of this compound is envisioned as a three-step process, commencing with the commercially available 2-aminopyridine.

dot

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols and Data

The initial step involves the regioselective iodination of 2-aminopyridine. Several methods have been reported for this transformation. A common and effective method involves the use of iodine and an oxidizing agent in an aqueous medium.[1]

Table 1: Reaction Parameters for the Synthesis of 2-Amino-5-iodopyridine

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Aminopyridine | [1][2] |

| Reagents | Iodine, Hydrogen Peroxide | [1][2] |

| Solvent | Water | [1][2] |

| Reaction Time | 2-3 hours after H₂O₂ addition | [2] |

| Yield | ~95% | [3] |

Experimental Protocol:

-

Dissolve 2-aminopyridine in water in a reaction vessel equipped with a stirrer.[2]

-

With continuous stirring, add iodine portion-wise (in 3-5 batches).[2]

-

Maintain the reaction temperature and stir for 2 hours after the final addition of iodine.[2]

-

Slowly add hydrogen peroxide dropwise to the reaction mixture.[2]

-

Continue stirring and maintain the temperature for an additional 2-3 hours.[2]

-

Upon completion of the reaction, heat the mixture to reflux for 20-30 minutes.[2]

-

Cool the mixture and collect the precipitate by filtration.

-

Wash the filter cake with ice-cold water and dry to obtain 2-amino-5-iodopyridine.[2]

Table 2: Proposed Reaction Parameters for the Synthesis of 2-Amino-5-iodopyridine-3-carbaldehyde

| Parameter | Value/Condition |

| Starting Material | 2-Amino-5-iodopyridine |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |

| Solvent | Dichloromethane (DCM) or excess DMF |

| Reaction Temperature | 0 °C to reflux |

| Work-up | Hydrolysis with aqueous sodium acetate or sodium hydroxide |

Proposed Experimental Protocol (Vilsmeier-Haack Reaction):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 2-amino-5-iodopyridine in a suitable solvent (e.g., dichloromethane or excess DMF) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide or sodium acetate until the pH is basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-amino-5-iodopyridine-3-carbaldehyde.

The final step is the construction of the second pyridine ring via a Friedländer annulation. This reaction involves the condensation of the 2-amino-5-iodopyridine-3-carbaldehyde with a compound containing an active methylene group, in this case, malononitrile.[4][5] Various catalysts can be employed for this reaction, including bases (e.g., piperidine, DABCO) or Lewis acids (e.g., CeCl₃·7H₂O).[4][6][7]

Table 3: Reaction Parameters for the Friedländer Annulation

| Parameter | Value/Condition | Reference |

| Starting Materials | 2-Amino-5-iodopyridine-3-carbaldehyde, Malononitrile | - |

| Catalyst | Piperidine, DABCO, or CeCl₃·7H₂O | [4][6][7] |

| Solvent | Ethanol, or solvent-free (grinding) | [4] |

| Reaction Temperature | Room temperature to reflux | [4][6] |

| Reaction Time | 3-6 minutes (grinding) to several hours (reflux) | [6] |

Experimental Protocol (Base-Catalyzed):

-

To a solution of 2-amino-5-iodopyridine-3-carbaldehyde in ethanol, add an equimolar amount of malononitrile.

-

Add a catalytic amount of a base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Logical Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis, including starting materials, intermediates, and the final product, along with the key reagents for each step.

dot

Caption: Detailed workflow of the proposed synthesis.

Conclusion

This technical guide presents a viable, though currently theoretical, synthetic route to this compound. The proposed pathway is grounded in well-established synthetic methodologies, including the iodination of 2-aminopyridine and the Friedländer annulation for the construction of the 1,8-naphthyridine core. The key challenge in this synthesis is the regioselective formylation of 2-amino-5-iodopyridine, for which a Vilsmeier-Haack reaction is proposed. The provided experimental protocols and tabulated data, derived from analogous reactions, are intended to serve as a robust starting point for researchers and drug development professionals aiming to synthesize this and related novel heterocyclic compounds. Further experimental validation and optimization of the proposed steps are necessary to establish a definitive and efficient synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. connectjournals.com [connectjournals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound belonging to the 1,8-naphthyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The introduction of an iodine atom at the 6-position and amino and carbonitrile groups at the 2- and 3-positions, respectively, imparts unique electronic and steric properties that can influence its physicochemical characteristics and biological activity. This technical guide provides a comprehensive overview of the available physicochemical data, synthesized from chemical supplier information and related literature, to serve as a foundational resource for researchers in drug discovery and development.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the known properties based on information from chemical suppliers and provides estimated values for other key parameters based on the analysis of structurally related compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₅IN₄ | [1][2] |

| Molecular Weight | 296.07 g/mol | [1][2] |

| CAS Number | 578007-69-9 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | Data not available | Estimation based on related 1,8-naphthyridine derivatives suggests a high melting point, likely exceeding 200°C. For example, a similar derivative, 2,4-diamino-5-(3-methoxyphenyl)-7-(2-oxo-2H-chromen-3-yl)-1,8-naphthyridine-3-carbonitrile, has a melting point of 255 °C.[3] |

| Solubility | Data not available | Expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), with limited solubility in water and nonpolar organic solvents. |

| pKa | Data not available | The presence of the basic amino group and the pyridine-like nitrogen atoms suggests the compound will have basic properties. The pKa of the parent 1,8-naphthyridine is 3.39. The amino group would increase the basicity. |

Experimental Protocols

General Synthesis of Substituted 1,8-Naphthyridines

The synthesis of the 1,8-naphthyridine core often involves the condensation of a 2-aminopyridine derivative with a β-keto ester or a related three-carbon component. For the target molecule, a potential synthetic pathway could involve the use of a suitably substituted aminopyridine precursor.

A general method for synthesizing 1,8-naphthyridine-3-carbonitrile derivatives involves the reaction of 2-aminopyridine-3-carbonitrile with an appropriate carbonyl compound in the presence of a base.[4] For the iodo-substituted target molecule, a plausible precursor would be a 2-amino-5-iodopyridine derivative.

Logical Workflow for a Potential Synthesis:

Caption: Potential synthetic workflow for the target compound.

Characterization Methods

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amino (N-H stretching), cyano (C≡N stretching), and aromatic C-H and C=C bonds.[3][4]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.[3][4][5]

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, iodine, and nitrogen, which should correspond to the molecular formula C₉H₅IN₄.

Biological Activity and Potential Signaling Pathways

While specific biological studies on this compound are limited, the broader class of 1,8-naphthyridine derivatives has been extensively investigated and shown to exhibit a wide range of pharmacological activities.[6]

Established Activities of 1,8-Naphthyridine Derivatives:

-

Antimicrobial Activity: Many 1,8-naphthyridine derivatives, such as nalidixic acid, are known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[7] This class of compounds has shown efficacy against both Gram-positive and Gram-negative bacteria.

-

Anticancer Activity: Certain derivatives have demonstrated potent anticancer properties by targeting various signaling pathways involved in cell proliferation and survival. For instance, some 1,8-naphthyridines act as inhibitors of protein kinases like EGFR.

-

Antiviral Activity: Some compounds within this family have been reported to possess antiviral properties.

-

Anti-inflammatory and Analgesic Effects: These activities have also been associated with the 1,8-naphthyridine scaffold.

Potential Signaling Pathways for this compound

Given the structural features of the target molecule, it is plausible that it could interact with signaling pathways commonly modulated by other 1,8-naphthyridine derivatives. The presence of the iodo group could enhance interactions with certain biological targets through halogen bonding.

Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized biological activities and downstream effects.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental dataset for its physicochemical properties is yet to be established, this guide provides a foundational understanding based on available data and the properties of structurally related compounds. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in medicinal chemistry. The provided hypothetical signaling pathways and experimental workflows offer a starting point for researchers interested in this intriguing molecule.

References

- 1. 2-アミノ-6-ヨード-[1,8]ナフチリジン-3-カルボニトリル AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. preprints.org [preprints.org]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

CAS Number: 578007-69-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound, this guide leverages information on closely related 1,8-naphthyridine analogues to present a plausible synthetic approach, characteristic analytical data, and potential biological applications. The 1,8-naphthyridine scaffold is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] A significant focus of research on this class of compounds has been their potential as anti-mycobacterial agents, targeting the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. This guide will detail a representative synthetic protocol, present expected analytical data in a structured format, and describe a key signaling pathway in which this compound class is implicated.

Physicochemical Properties and Analytical Data

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 578007-69-9 |

| Molecular Formula | C₉H₅IN₄ |

| Molecular Weight | 296.07 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

Table 2: Representative Spectroscopic Data (Based on Analogous Structures)

| Analytical Technique | Expected Data |

| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), Amino protons (broad singlet) |

| ¹³C NMR | Aromatic and nitrile carbons (δ 110-160 ppm) |

| IR (cm⁻¹) | N-H stretching (amine), C≡N stretching (nitrile), C=C and C=N stretching (aromatic rings) |

| Mass Spectrometry (MS) | [M+H]⁺ corresponding to the molecular weight |

Synthesis Methodology

A specific, detailed synthesis protocol for this compound is not publicly documented. However, a plausible and commonly employed synthetic route for this class of compounds involves the cyclization of a substituted 2-aminopyridine derivative with an active methylene compound. A representative experimental protocol, adapted from the synthesis of similar 1,8-naphthyridine derivatives, is provided below.

Proposed Synthetic Pathway

A likely synthetic approach would involve the condensation reaction of 2-amino-5-iodonicotinaldehyde with malononitrile. This reaction is a variation of the Friedländer annulation, a well-established method for the synthesis of quinolines and related heterocyclic systems.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic route for the target compound.

Experimental Protocol (Representative)

Materials:

-

2-Amino-5-iodonicotinaldehyde

-

Malononitrile

-

Piperidine (or another suitable base catalyst)

-

Ethanol (or another suitable solvent)

Procedure:

-

To a solution of 2-amino-5-iodonicotinaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for a specified period (typically monitored by TLC for completion).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Table 3: Representative Reaction Parameters

| Parameter | Value/Condition |

| Stoichiometry | Aldehyde:Malononitrile (1:1.1) |

| Catalyst | Piperidine (catalytic amount) |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | Monitored by TLC |

| Purification | Filtration and Recrystallization |

Biological Activity and Mechanism of Action

Derivatives of 1,8-naphthyridine are known to possess a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[1] A particularly well-studied application is their role as anti-mycobacterial agents.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

Many 1,8-naphthyridine-based compounds are presumed to exert their anti-mycobacterial effect by inhibiting the InhA enzyme of Mycobacterium tuberculosis. InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier. Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.

Diagram 2: Simplified Signaling Pathway of InhA Inhibition

Caption: Inhibition of the mycolic acid synthesis pathway.

Experimental Protocols for Biological Evaluation

The biological activity of 1,8-naphthyridine derivatives is typically assessed using a variety of in vitro assays.

3.2.1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., Mycobacterium tuberculosis H37Rv).

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

3.2.2. Cytotoxicity Assay

This assay evaluates the toxicity of a compound against mammalian cell lines to assess its potential for therapeutic use.

Protocol (e.g., MTT Assay):

-

Seed mammalian cells (e.g., a human cell line) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The concentration that causes 50% inhibition of cell growth (IC₅₀) is calculated.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anti-mycobacterial agents. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis and biological evaluation based on established knowledge of related 1,8-naphthyridine derivatives. Further research is warranted to fully elucidate the synthetic details, physicochemical properties, and the full spectrum of biological activities of this specific molecule. The information presented herein serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.

References

Structural Elucidation of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,8-naphthyridine scaffold is a recognized privileged structure, with derivatives exhibiting a wide range of biological activities. This document outlines the probable synthetic route, detailed experimental protocols for characterization, and expected spectroscopic and crystallographic data for the title compound.

Synthesis

The synthesis of this compound can be approached through a multicomponent reaction, a common and efficient method for constructing substituted pyridine rings, which is the core of the naphthyridine system. A plausible synthetic pathway is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

In this case, the likely precursors would be 2,6-diaminopyridine-3-carbonitrile and an iodine-containing three-carbon component. A generalized workflow for this synthesis is depicted below.

Caption: Proposed synthetic pathway for this compound.

Structural Characterization Workflow

The structural elucidation of the synthesized compound would involve a series of spectroscopic and analytical techniques to confirm its identity and purity. The general workflow for this process is outlined below.

Caption: Experimental workflow for the structural elucidation of the target compound.

Spectroscopic and Crystallographic Data

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.2 - 8.5 | d | ~8.0 |

| H-5 | 7.8 - 8.1 | d | ~8.0 |

| H-7 | 8.6 - 8.9 | s | - |

| -NH₂ | 5.0 - 6.0 | br s | - |

Note: Predicted shifts are in DMSO-d₆ relative to TMS.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 162 |

| C-3 | 90 - 95 |

| C-4 | 138 - 140 |

| C-4a | 152 - 155 |

| C-5 | 122 - 125 |

| C-6 | 95 - 100 |

| C-7 | 150 - 153 |

| C-8a | 158 - 160 |

| -CN | 115 - 118 |

Note: Predicted shifts are in DMSO-d₆ relative to TMS.

Predicted FTIR and Mass Spectrometry Data

| Technique | Functional Group | Predicted Absorption/Value |

| FTIR | N-H stretch (amine) | 3400 - 3200 cm⁻¹ (two bands) |

| C≡N stretch (nitrile) | 2230 - 2210 cm⁻¹ | |

| C=C, C=N stretch | 1650 - 1500 cm⁻¹ | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 296 |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required for the structural elucidation of this compound.

Synthesis: Modified Friedländer Annulation

-

Reaction Setup: To a solution of 2,6-diaminopyridine-3-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add iodo-malonaldehyde or an equivalent three-carbon iodinated building block (1.1 eq).

-

Catalysis: Add a catalytic amount of a base, such as piperidine or sodium hydroxide (0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water to induce precipitation.

-

Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of 0-12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to aid in the definitive assignment of proton and carbon signals and to establish connectivity within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the key functional groups, such as the amino (N-H), carbonitrile (C≡N), and the aromatic C=C and C=N bonds.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after dissolving in a suitable solvent for techniques like electrospray ionization (ESI).

-

Data Acquisition: Obtain the mass spectrum, ensuring to observe the molecular ion peak.

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. The isotopic pattern, if observable, can provide further confirmation of the elemental composition.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data. This will provide the precise three-dimensional arrangement of atoms in the solid state, confirming the connectivity and stereochemistry.

This technical guide provides a foundational framework for the synthesis and comprehensive structural elucidation of this compound. While specific experimental data is yet to be published, the provided protocols and predicted data serve as a valuable resource for researchers working with this and related compounds.

Spectroscopic and Mechanistic Insights into 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile. These predictions are based on the analysis of structurally similar compounds reported in the literature.[4][5][6] It is important to note that actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.5 - 8.7 | d | ~2.0 | H-7 |

| ~8.2 - 8.4 | d | ~2.0 | H-5 |

| ~7.8 - 8.0 | s | - | H-4 |

| ~7.2 - 7.5 | br s | - | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 |

| ~155 | C-8a |

| ~152 | C-4 |

| ~145 | C-7 |

| ~138 | C-5 |

| ~122 | C-4a |

| ~118 | C-N |

| ~95 | C-6 |

| ~90 | C-3 |

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (amino group) |

| 2220 - 2230 | Strong, Sharp | C≡N stretching (nitrile group) |

| 1640 - 1600 | Medium | N-H bending (amino group) |

| 1580 - 1450 | Medium to Strong | C=C and C=N stretching (aromatic rings) |

| ~850 | Medium | C-I stretching |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| ~297.96 | [M+H]⁺ |

| ~319.94 | [M+Na]⁺ |

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for 1,8-naphthyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections.

-

Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-transform infrared spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 µg/mL to 10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Procedure:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the positive ion mode over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

-

Potential Signaling Pathway Involvement

Derivatives of the 1,8-naphthyridine scaffold have been reported to act as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and other diseases.[1] A plausible mechanism of action for this compound could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

Caption: Potential inhibition of an RTK signaling pathway.

This diagram illustrates how a 1,8-naphthyridine derivative could potentially inhibit the autophosphorylation of a receptor tyrosine kinase, thereby blocking downstream signaling and cellular responses like proliferation and survival.

Experimental Workflow for Kinase Inhibition Assay

To validate the hypothesis that this compound acts as a kinase inhibitor, a standard in vitro kinase assay can be performed.

Caption: A typical workflow for assessing kinase inhibition.

This workflow outlines the key steps in determining the inhibitory potential of a compound against a specific kinase, culminating in the calculation of the half-maximal inhibitory concentration (IC₅₀).

References

- 1. benchchem.com [benchchem.com]

- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

The Enduring Scaffold: A Technical Guide to Substituted 1,8-Naphthyridines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a privileged heterocyclic scaffold, continues to be a focal point in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides an in-depth review of substituted 1,8-naphthyridines, focusing on their synthesis, mechanisms of action, and therapeutic potential. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive overview for researchers in the field.

Synthesis of the 1,8-Naphthyridine Core: The Friedländer Annulation

The most common and efficient method for synthesizing the 1,8-naphthyridine scaffold is the Friedländer annulation.[1] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst.[1] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives are key starting materials.[1]

General Experimental Protocol: Friedländer Synthesis of Substituted 1,8-Naphthyridines

This protocol outlines a general procedure for the synthesis of substituted 1,8-naphthyridines via the Friedländer reaction.

Materials:

-

2-Aminonicotinaldehyde (1.0 eq)

-

Active methylene compound (e.g., ethyl acetoacetate, malononitrile, acetylacetone) (1.0 - 1.2 eq)

-

Catalyst (e.g., piperidine, potassium hydroxide, p-toluenesulfonic acid) (catalytic amount)

-

Solvent (e.g., ethanol, methanol, dimethylformamide)

-

Glacial acetic acid (for neutralization if a base catalyst is used)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a solution of 2-aminonicotinaldehyde in the chosen solvent, add the active methylene compound and the catalyst.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a basic catalyst was used, the mixture is neutralized with glacial acetic acid.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired substituted 1,8-naphthyridine.

-

The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

Substituted 1,8-naphthyridines exhibit a wide array of pharmacological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most extensively studied.[2]

Anticancer Activity

The 1,8-naphthyridine scaffold is a key component in a number of potent anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of crucial enzymes in cancer cell proliferation and survival.

Mechanism of Action: Topoisomerase II Inhibition

Several 1,8-naphthyridine derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme essential for DNA replication, recombination, and chromosome segregation.[3] These compounds stabilize the topoisomerase II-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and ultimately inducing apoptosis.[4]

Figure 1. Mechanism of Topoisomerase II Inhibition by 1,8-Naphthyridine Derivatives.

Mechanism of Action: EGFR Inhibition

Another significant anticancer mechanism of certain 1,8-naphthyridine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and metastasis. By blocking the ATP-binding site of EGFR, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling, leading to cell cycle arrest and apoptosis.[5]

Figure 2. EGFR Signaling Pathway Inhibition by 1,8-Naphthyridine Derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative substituted 1,8-naphthyridine derivatives against various human cancer cell lines.

| Compound | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A | 2-(naphthalen-2-yl)-6-methyl-1,8-naphthyridine | HeLa (Cervical) | 0.71 | [6] |

| HL-60 (Leukemia) | 0.1 | [6] | ||

| PC-3 (Prostate) | 5.1 | [6] | ||

| Compound B | 2-(2',4'-dimethoxyphenyl)-6-methyl-1,8-naphthyridine | HeLa (Cervical) | 2.3 | [6] |

| Compound C | 2-(3',4'-dimethoxyphenyl)-1,8-naphthyridine | HeLa (Cervical) | >100 | [6] |

| Vosaroxin | A quinolone-derived topoisomerase II inhibitor | Various | Clinical Trials | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Substituted 1,8-naphthyridine compounds dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]

-

Prepare serial dilutions of the 1,8-naphthyridine compounds in complete medium from a stock solution in DMSO.

-

Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[9]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[9]

Figure 3. Experimental Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity

The discovery of nalidixic acid, a 1,8-naphthyridine derivative, as a potent antibacterial agent paved the way for the development of the quinolone class of antibiotics.[10] Many substituted 1,8-naphthyridines continue to show promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of some 1,8-naphthyridine derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [11] |

| ANC-2 | Mycobacterium tuberculosis H37Rv | 12.5 | [11] |

| Nalidixic acid-glucosamine conjugate 5 | Listeria monocytogenes ATCC 19115 | 0.1113 mM | [12] |

| Nalidixic acid-glucosamine conjugate 6 | Candida albicans ATCC 10231 | <0.0099 mM | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

Substituted 1,8-naphthyridine compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microplates

-

Inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Positive control (microorganism in broth without the compound)

-

Negative control (broth only)

-

Microplate reader (optional)

Procedure:

-

Prepare serial twofold dilutions of the 1,8-naphthyridine compounds in the broth medium directly in the wells of a 96-well microplate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive and negative controls on each plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Conclusion

The 1,8-naphthyridine scaffold remains a highly valuable and versatile platform in drug discovery. Its amenability to a variety of chemical modifications allows for the fine-tuning of its pharmacological properties, leading to the development of potent and selective therapeutic agents. The continued exploration of novel substitution patterns and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and improved drugs based on this remarkable heterocyclic system. This guide provides a foundational resource for researchers to build upon in their quest for novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Screening of 2-Amino-1,8-naphthyridine-3-carbonitrile Derivatives: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of compounds based on the 2-amino-1,8-naphthyridine-3-carbonitrile scaffold. While direct experimental data for 2-amino-6-iodo-1,8-naphthyridine-3-carbonitrile is not extensively available in public literature, this document outlines a robust screening strategy based on the well-documented activities of structurally related 1,8-naphthyridine derivatives. The 1,8-naphthyridine nucleus is a recognized pharmacophore, and its derivatives have shown a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

Core Biological Activities of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a key structural motif in a number of commercially available drugs and clinical candidates.[3][4] Its derivatives have been extensively investigated for various therapeutic applications. The primary areas for initial biological screening of novel 1,8-naphthyridine-3-carbonitrile analogues should focus on the following established activities:

-

Antimicrobial Activity: Particularly against mycobacterial species and both Gram-positive and Gram-negative bacteria.[4][5][6]

-

Anticancer Activity: Evaluation of cytotoxicity against a panel of human cancer cell lines is a common starting point.[7][8][9]

-

Kinase Inhibition: Many heterocyclic compounds, including naphthyridines, are known to inhibit protein kinases involved in cell signaling pathways.[10][11]

-

Anti-inflammatory Activity: Modulation of inflammatory pathways has been observed with some 1,8-naphthyridine derivatives.[12]

Data Presentation: Biological Activity of 1,8-Naphthyridine-3-carbonitrile Analogues

The following tables summarize the quantitative biological data for various 1,8-naphthyridine-3-carbonitrile and related derivatives as reported in the literature.

Table 1: Anti-mycobacterial Activity of 1,8-Naphthyridine-3-carbonitrile Derivatives

| Compound ID | Modification | Target Strain | MIC (µg/mL) | Reference |

| ANA-12 | 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)- | Mycobacterium tuberculosis H37Rv | 6.25 | [3][13] |

| ANC-2 | Varies | Mycobacterium tuberculosis H37Rv | 12.5 | [3][13] |

| ANA-1 | Varies | Mycobacterium tuberculosis H37Rv | 12.5 | [3][13] |

| ANA 6-8 | Varies | Mycobacterium tuberculosis H37Rv | 12.5 | [3][13] |

| ANA-10 | Varies | Mycobacterium tuberculosis H37Rv | 12.5 | [3][13] |

Table 2: Cytotoxicity of 1,8-Naphthyridine Derivatives Against Cancer Cell Lines

| Compound ID | Modification | Cell Line | Cell Type | IC50 (µM) | Reference |

| 12 | 1,8-naphthyridine-3-carboxamide derivative | HBL-100 | Breast | 1.37 | [12] |

| 17 | 1,8-naphthyridine-3-carboxamide derivative | KB | Oral | 3.7 | [12] |

| 22 | 1,8-naphthyridine-3-carboxamide derivative | SW-620 | Colon | 3.0 | [12] |

| 5 | C-6 methyl substituted | HeLa | Cervical | <23.6 | [7] |

| 10 | C-6 methyl substituted | HeLa | Cervical | <23.6 | [7] |

| 15 | C-6 methyl substituted | HeLa | Cervical | <23.6 | [7] |

| 14 | C-2 naphthyl substituted | HeLa | Cervical | 2.6 | [7] |

| 15 | C-2 naphthyl substituted | HeLa | Cervical | 2.3 | [7] |

| 16 | C-2 naphthyl substituted | HeLa | Cervical | 0.71 | [7] |

| 17a | 1,7-naphthyridine derivative | MOLT-3 | Lymphoblastic Leukemia | 9.1 | [9] |

| 17a | 1,7-naphthyridine derivative | HeLa | Cervical Carcinoma | 13.2 | [9] |

| 17a | 1,7-naphthyridine derivative | HL-60 | Promyeloblast | 8.9 | [9] |

Table 3: Kinase Inhibitory Activity of Naphthyridine Derivatives

| Compound ID | Modification | Target Kinase | IC50 (nM) | Reference |

| 9k | 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one | c-Kit | 8.5 | [11] |

| 10l | 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one | VEGFR-2 | 56.5 | [11] |

| 10r | 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one | VEGFR-2 | 31.7 | [11] |

Experimental Protocols

Detailed methodologies for key initial screening assays are provided below.

Anti-mycobacterial Susceptibility Testing (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Mycobacterium tuberculosis H37Rv strain.

-

Test compounds dissolved in DMSO.

-

Alamar Blue reagent.

-

96-well microplates.

Procedure:

-

A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth and its turbidity is adjusted to a McFarland standard of 1.0.

-

The test compounds are serially diluted in the microplate wells.

-

The bacterial suspension is added to each well.

-

Plates are incubated at 37°C for 7 days.

-

After incubation, Alamar Blue solution is added to each well and the plates are re-incubated for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HeLa, HL-60, PC-3).[7]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum.

-

Test compounds dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well microplates.

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for 3-4 hours to allow the formazan crystals to form.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization buffer.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Kinase Inhibition Assay

Kinase inhibition is typically measured using in vitro assays that quantify the phosphorylation of a substrate by a specific kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR, c-Kit, VEGFR-2).

-

Kinase-specific substrate.

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer.

-

Test compounds dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

-

384-well microplates.

Procedure:

-

The kinase, substrate, and test compound are combined in the wells of a microplate.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence or fluorescence) that is proportional to the amount of ADP produced or substrate consumed.

-

The signal is measured using a plate reader.

-

The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the biological screening of 2-amino-1,8-naphthyridine-3-carbonitrile derivatives.

Caption: General workflow for the initial biological screening of novel compounds.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Caption: Conceptual diagram of a kinase inhibition assay.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino [1,7] and [1,8] naphthyridine-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Potential Therapeutic Targets for 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific experimental data on the biological activity and therapeutic targets of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile are not available in the public domain. This guide, therefore, explores the potential therapeutic avenues for this compound by examining the well-documented activities of structurally related 1,8-naphthyridine-3-carbonitrile derivatives. The information presented herein is intended to provide a foundational understanding and framework for future research into this specific molecule.

Introduction: The 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this scaffold have been investigated for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] Notably, the 1,8-naphthyridine core is present in several commercially available drugs. Given the broad therapeutic potential of this chemical class, a detailed investigation into the specific therapeutic targets of its derivatives is crucial for the development of novel therapeutic agents.

Potential Therapeutic Target: Enoyl-ACP Reductase (InhA) in Mycobacterium tuberculosis

Recent research has highlighted the potential of 1,8-naphthyridine-3-carbonitrile derivatives as anti-mycobacterial agents.[2][4][5] A key molecular target identified for this class of compounds is the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.[4][5]

2.1. The Role of InhA in Mycobacterium tuberculosis

InhA is a critical enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway.[6] This pathway is responsible for the biosynthesis of mycolic acids, which are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall.[6] Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.[6] InhA is the primary target for the frontline anti-tuberculosis drug isoniazid.[6]

2.2. 1,8-Naphthyridine-3-carbonitrile Derivatives as InhA Inhibitors

A study involving a series of synthesized 1,8-naphthyridine-3-carbonitrile derivatives demonstrated their efficacy against the M. tuberculosis H37Rv strain.[4][5] Molecular docking studies on the most active compound in this series, ANA-12, suggested a favorable binding pattern within the active site of InhA.[4][5] This indicates that the anti-mycobacterial activity of these compounds is likely mediated through the inhibition of InhA.

Below is a diagram illustrating the proposed signaling pathway for the anti-tuberculosis activity of 1,8-naphthyridine-3-carbonitrile derivatives.

Quantitative Data on Analog Activities

The following tables summarize the quantitative data for a series of 1,8-naphthyridine-3-carbonitrile derivatives from a key study, providing insights into their anti-mycobacterial potency and selectivity.

Table 1: In Vitro Anti-mycobacterial Activity of 1,8-Naphthyridine-3-carbonitrile Derivatives against M. tuberculosis H37Rv [4]

| Compound | R Group | MIC (µg/mL) | MIC (µM) |

| ANA-12 | 5-nitrofuran-2-carbonyl | 6.25 | 16.52 |

| ANC-2 | 2-NO₂ | 12.5 | 30.60 |

| ANA-1 | H | 12.5 | 34.44 |

| ANA-6 | 4-F | 12.5 | 32.86 |

| ANA-7 | 2-CF₃ | 12.5 | 29.82 |

| ANA-8 | 3-CF₃ | 12.5 | 29.82 |

| ANA-10 | 3-NO₂ | 12.5 | 29.94 |

| Ethambutol | - | 6.25 | 30.59 |

| Rifampicin | - | 3.13 | 3.79 |

Table 2: Cytotoxicity and Selectivity Index [4][5]

| Compound | Cytotoxicity against HEK293 cells (IC₅₀ in µM) | Selectivity Index (SI = IC₅₀ / MIC) |

| ANA-12 | >180 | ≥ 11 |

| ANC-2 | >180 | ≥ 11 |

| ANA-1 | >180 | ≥ 11 |

| ANA-6 | >180 | ≥ 11 |

| ANA-7 | >180 | ≥ 11 |

| ANA-8 | >180 | ≥ 11 |

| ANA-10 | >180 | ≥ 11 |

Experimental Protocols

4.1. General Synthesis of 2-(4-substituted-piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile Derivatives [4]

This protocol describes a general method for synthesizing derivatives analogous to those with documented anti-mycobacterial activity.

Protocol Steps:

-

Synthesis of Intermediate (ANI-1): To a solution of 2-chloro-1,8-naphthyridine-3-carbonitrile in acetonitrile, add piperazine. Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, the resulting precipitate is filtered, washed, and dried to yield 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANI-1).

-

Amide Coupling: To a solution of the intermediate ANI-1 and a substituted carboxylic acid in Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and N,N-Diisopropylethylamine (DIPEA). Stir the reaction mixture at room temperature.

-

Work-up and Purification: After reaction completion (monitored by TLC), pour the mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified, typically by column chromatography, to yield the final derivative.

4.2. In Vitro Anti-mycobacterial Activity: Microplate Alamar Blue Assay (MABA) [4][7]

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Protocol Steps:

-

Plate Preparation: Add sterile deionized water to the outer wells of a 96-well microplate to prevent evaporation. Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth directly in the plate.

-

Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Reagent Addition: Add a freshly prepared solution of Alamar Blue reagent and Tween 80 to each well.

-

Second Incubation: Re-incubate the plates at 37°C for 24 hours.

-

MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

4.3. In Vitro Cytotoxicity Assay against HEK293 Cells [8][9][10]

This protocol outlines a common method to assess the toxicity of compounds on a human cell line.

Protocol Steps:

-

Cell Seeding: Seed Human Embryonic Kidney 293 (HEK293) cells in a 96-well plate at a density of approximately 5,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle, e.g., DMSO).

-

Incubation: Incubate the plates for 48 hours under the same conditions.

-

Viability Assessment (e.g., using CellTiter-Glo®):

-

Allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.

4.4. InhA Enzyme Inhibition Assay [3][11]

This is a general protocol to determine the direct inhibitory effect of a compound on the InhA enzyme.

Protocol Steps:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., Tris-HCl), the cofactor NADH, and the purified recombinant InhA enzyme.

-

Inhibitor Addition: Add various concentrations of the test compound (dissolved in DMSO) to the wells.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, such as trans-2-dodecenoyl-CoA.

-

Monitoring the Reaction: The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This is measured over time using a spectrophotometric plate reader.

-

IC₅₀ Determination: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on its close structural analogs provides a strong rationale for investigating its potential as an anti-mycobacterial agent. The enoyl-ACP reductase (InhA) stands out as a primary putative target.

Future research should focus on:

-

The synthesis and purification of this compound.

-

In vitro screening of the compound against M. tuberculosis H37Rv and other mycobacterial strains to determine its MIC.

-

Direct enzymatic assays to confirm its inhibitory activity against InhA.

-

Cytotoxicity profiling against a panel of human cell lines to assess its therapeutic index.

-

Structure-activity relationship (SAR) studies to understand the role of the iodo-substituent at the 6-position in target binding and overall activity.

This systematic approach will elucidate the therapeutic potential of this compound and its viability as a lead compound for the development of new anti-tuberculosis drugs.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AID 652119 - HEK293 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader - 7071-01_Inhibitor_Dose_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

In-depth Technical Guide: Physicochemical Properties of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data regarding the quantitative solubility and stability of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile. This guide provides foundational information based on available data for the compound and supplements it with generalized characteristics and experimental protocols relevant to the broader class of 1,8-naphthyridine derivatives. Researchers are strongly advised to determine the precise physicochemical properties of this specific molecule through laboratory experimentation.

Executive Summary

This compound is a heterocyclic compound belonging to the 1,8-naphthyridine class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. The rigid, planar structure of the naphthyridine core, combined with the specific substitutions of an amino group, an iodine atom, and a carbonitrile group, suggests its potential as a scaffold in drug discovery. This document summarizes the known physicochemical properties of this compound and provides generalized experimental workflows for determining its solubility and stability, crucial parameters for its handling, formulation, and development as a potential therapeutic agent.

Physicochemical Properties

While specific quantitative data for this compound is scarce, the following table summarizes its known properties and provides estimates based on the general characteristics of similar 1,8-naphthyridine compounds.

| Property | Value/Information | Source/Comment |

| Molecular Formula | C₉H₅IN₄ | Sigma-Aldrich, Pharmaffiliates[1] |

| Molecular Weight | 296.07 g/mol | Sigma-Aldrich, Pharmaffiliates[1] |

| CAS Number | 578007-69-9 | Sigma-Aldrich, Pharmaffiliates[1] |

| Appearance | Solid | Sigma-Aldrich |

| Solubility | Data not available. Generally, 1,8-naphthyridine derivatives exhibit solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Aqueous solubility is expected to be low. | General knowledge for this class of compounds. |

| Stability | Data not available. The presence of the iodo-substituent may confer sensitivity to light and temperature, potentially leading to deiodination. The amino and nitrile groups are generally stable under standard laboratory conditions. | Inferred from the chemical structure. |

| pKa | Data not available. The amino group and the nitrogen atoms in the naphthyridine ring will exhibit basic properties. | Inferred from the chemical structure. |

| LogP (calculated) | Data not available. The presence of the polar amino and nitrile groups would decrease lipophilicity, while the iodo-substituent and the aromatic system would increase it. | Inferred from the chemical structure. |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of a compound like this compound.

Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed, clear container (e.g., a glass vial).

-

Equilibration: The container is agitated (e.g., using a shaker bath) at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The solution should appear as a slurry with undissolved solid remaining.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not bind the compound) to separate the solid phase from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL or µM.

Stability Assessment in Solution

This protocol outlines a general approach to assess the chemical stability of the compound under various conditions.

Methodology:

-

Stock Solution Preparation: A stock solution of the compound is prepared in a suitable organic solvent (e.g., DMSO) at a known concentration.

-

Incubation Solutions: The stock solution is diluted into various aqueous buffer solutions of different pH values (e.g., pH 2, 7.4, and 9) to a final, known concentration.

-

Incubation Conditions: Aliquots of these solutions are stored under different conditions:

-

Temperature: e.g., 4 °C, 25 °C, 40 °C.

-

Light: Protected from light versus exposed to a controlled light source (photostability).

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), a sample is withdrawn from each condition.

-

Quantification: The concentration of the remaining parent compound in each sample is determined by a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from any potential degradation products.

-

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the initial concentration (time 0). The degradation kinetics (e.g., half-life) can be determined from this data.

Visualizations

Experimental Workflow for Solubility Determination